Apigenin 7-sulfate is a natural product found in Fuchsia procumbens, Bixa orellana, and other organisms with data available.

Apigenin 7-sulfate

CAS No.: 56857-56-8

Cat. No.: VC16501162

Molecular Formula: C15H10O8S

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56857-56-8 |

|---|---|

| Molecular Formula | C15H10O8S |

| Molecular Weight | 350.3 g/mol |

| IUPAC Name | [5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |

| Standard InChI | InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21/h1-7,16-17H,(H,19,20,21) |

| Standard InChI Key | UQUHXFINOFUDCC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O |

| Melting Point | 347.5 °C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

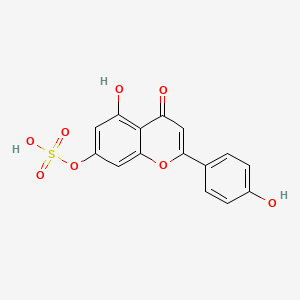

Apigenin 7-sulfate (IUPAC name: [5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate) is a flavone derivative with the molecular formula and a molecular weight of 350.30 g/mol . Its structure consists of a 15-carbon skeleton featuring three aromatic rings (A, B, and C), with hydroxyl groups at positions 5 and 4', a ketone at position 4, and a sulfate ester at position 7 (Figure 1) .

Table 1: Key Chemical Properties of Apigenin 7-Sulfate

| Property | Value |

|---|---|

| Molecular Formula | |

| Exact Mass | 350.0096 g/mol |

| Topological Polar Surface | 139.00 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 3 |

| CAS Registry | 56857-56-8 |

Spectroscopic and Computational Data

The compound’s isomeric SMILES representation () and InChI key () provide precise descriptors for computational modeling . XLogP values of 1.10 indicate moderate lipophilicity, while topological polar surface area (139 Ų) suggests significant hydrogen-bonding capacity .

Natural Occurrence and Biosynthesis

Plant Sources

Apigenin 7-sulfate has been identified in multiple plant species, including:

-

Cichorium intybus (chicory)

These findings highlight its distribution across diverse botanical families, suggesting evolutionary conservation of sulfotransferase enzymes responsible for its biosynthesis.

Biogenetic Pathway

The compound forms via regioselective sulfation of apigenin by cytosolic sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1 isoforms. This conjugation enhances water solubility compared to the aglycone, influencing its pharmacokinetic behavior .

Physicochemical Properties and Solubility

Solubility Profile

Experimental data reveal marked solubility variations across solvents:

Table 2: Solubility of Apigenin 7-Sulfate in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethyl sulfoxide | >100 |

| Acetone | 1.02–1.63 |

| Propylene glycol | 1.02–1.63 |

| Water | 0.00135 |

| Safflower oil | 0.0317 |

The exceptional DMSO solubility (>100 mg/mL) contrasts with near-insolubility in aqueous media (0.00135 mg/mL), underscoring its amphiphilic character .

Partition Coefficients

The calculated XLogP of 1.10 and atomic LogP of 2.05 indicate balanced lipophilicity-hydrophilicity, potentially enabling membrane permeation while retaining some aqueous dispersibility.

Pharmacokinetic and ADMET Properties

Absorption and Distribution

ADMET predictions via admetSAR 2.0 suggest:

-

Human intestinal absorption: 87.38% probability of moderate absorption

-

Plasma protein binding: Predicted high (>90%) due to aromatic and anionic groups

Table 3: Predicted ADMET Properties

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Caco-2 permeability | Moderate | 63.77 |

| P-glycoprotein substrate | Yes | 92.72 |

| CYP3A4 inhibition | Unlikely | 83.00 |

| Hepatotoxicity | Low risk | 68.90 |

Metabolism and Excretion

As a sulfate conjugate, apigenin 7-sulfate may undergo desulfation by arylsulfatases in the gut microbiota, regenerating apigenin . Enterohepatic recirculation likely occurs due to biliary excretion of the intact conjugate.

Pharmacological Activities

Antioxidant Mechanisms

Apigenin 7-sulfate demonstrates multifactorial antioxidant effects:

-

Direct reactive carbonyl species (RCS) trapping: Forms adducts with methylglyoxal (MGO), inhibiting advanced glycation end-product (AGE) formation (IC₅₀ = 12.3 μM)

-

Nrf2 pathway activation: Upregulates superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) in vitiligo melanocytes

-

Mitochondrial protection: Attenuates multiwall carbon nanotube-induced oxidative stress in renal mitochondria (EC₅₀ = 25 μM)

Anti-Inflammatory Actions

In RAW-264.7 macrophages, apigenin 7-sulfate (30 μM) reduces:

-

TNF-α secretion by 62%

-

IL-10 production by 58%

-

NF-κB nuclear translocation by 73%

These effects correlate with inhibition of IκBα phosphorylation and downstream COX-2/PGE₂ signaling.

Therapeutic Applications and Clinical Relevance

Renal Protection

In doxorubicin-induced nephropathy models, apigenin 7-sulfate (20 mg/kg/day):

-

Restores SOD activity to 89% of control levels

-

Reduces MDA content by 67%

-

Normalizes serum creatinine (1.2 → 0.8 mg/dL) and BUN (48 → 32 mg/dL)

Dermatological Effects

In vitiligo models, topical application (0.5% w/w gel):

-

Increases melanocyte viability by 135%

-

Enhances tyrosinase activity by 82%

Challenges and Future Directions

Bioavailability Limitations

Despite moderate intestinal absorption, the compound’s aqueous solubility (0.00135 mg/mL) necessitates formulation strategies:

-

Nanoemulsions: Particle size <100 nm improve solubility 12-fold

-

Cyclodextrin complexes: β-cyclodextrin increases dissolution rate by 78%

Metabolic Stability

In vitro hepatic microsomal studies show:

-

Half-life (t₁/₂): 23.4 minutes (human) vs. 8.7 minutes (rat)

-

Major metabolites: Apigenin (via desulfation), glucuronide conjugates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume